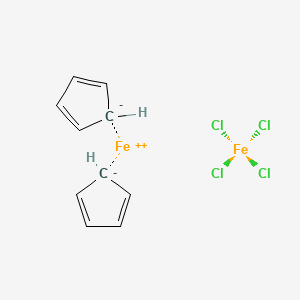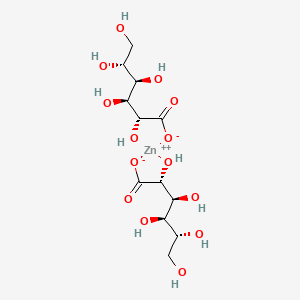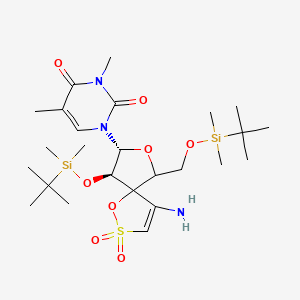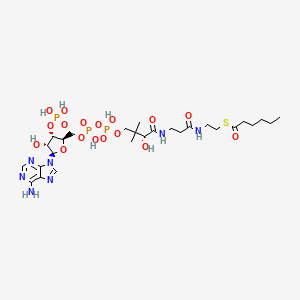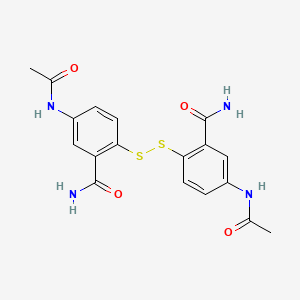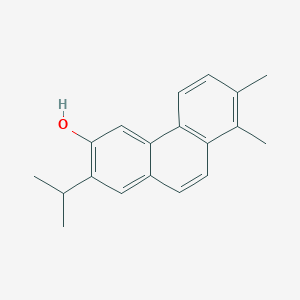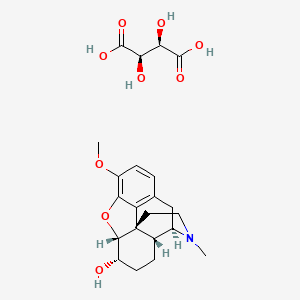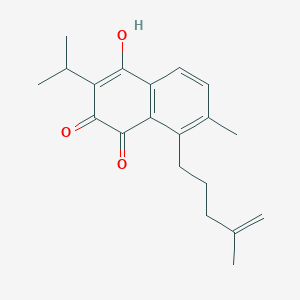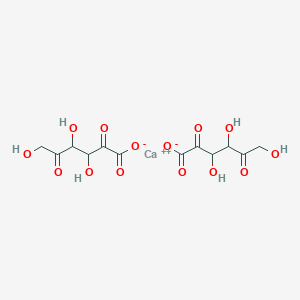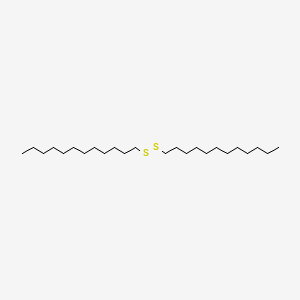
Didodecyl disulfide
描述
Synthesis Analysis
The synthesis of didodecyl disulfide and related compounds involves intricate chemical pathways. For instance, the synthesis of didodecyl[1]benzothieno[3,2-b][1]benzothiophenes through the stilbene pathway has been reported, demonstrating a series of functionalization, McMurry coupling, and cyclization reactions with overall yields of 5-32% (Ruzié et al., 2013). Another approach includes the esterification from D-tartaric acid and n-dodecanol to synthesize N-didodecyl D-tartrate, highlighting the effects of catalysts and solvents on yield, achieving about 81% (Kewen, 2011).
Molecular Structure Analysis
The molecular structure of didodecyl disulfide derivatives can be characterized by various spectroscopic techniques. For example, the synthesis of didodecylmethyl hydroxyl sulfobetaine involved confirmation of molecular structure through FT-IR, mass spectrum, and 1H NMR, revealing its slight water solubility but good solubility in oils due to the presence of two long hydrocarbon chains (Xiangqian, 2014).
Chemical Reactions and Properties
Didodecyl disulfide and its derivatives participate in various chemical reactions. A novel method for synthesizing unsymmetrical disulfides from thiols using DDQ has been introduced, providing high product yields under mild conditions, thereby highlighting the compound's versatility in forming disulfide bonds (Vandavasi et al., 2011).
Physical Properties Analysis
The analysis of physical properties, such as solubility and interfacial tensions, is crucial for understanding the applications of didodecyl disulfide derivatives. For instance, didodecylmethyl hydroxyl sulfobetaine exhibited the ability to reduce interfacial tension to ultra-low levels without the need for alkali, alcohol, or other additives, showcasing its potential in enhanced oil recovery applications (Shi et al., 2015).
Chemical Properties Analysis
The chemical properties of didodecyl disulfide derivatives, such as reactivity and catalytic capabilities, are integral to their application in synthesis and industry. The oxidative nucleophilic strategy for the synthesis of thiocyanates and trifluoromethyl sulfides from thiols represents a significant advancement, showcasing the compound's role in facilitating the production of these important compounds from thiol starting materials (Yamaguchi et al., 2014).
科学研究应用
1. Stimulus-Responsive Soft Materials and Self-Assembling Systems
- Application Summary : Didodecyl disulfide is used in the creation of synthetic thiol- and disulfide-based materials, particularly polymers. These materials are soft and self-assembling, and they can respond to stimuli or self-heal due to the interconversion of the thiol and disulfide groups .
- Methods of Application : The extent of reactivity and thus the stimulus-responsive behavior depends on the nature of the groups flanking the disulfide bond, as well as interactions with stimuli such as light, heat, mechanical force, and changes in the pH or redox state .
- Results or Outcomes : The properties and applications of these synthetic thiomers and disulfide-containing polymers are still being researched, with an emphasis on soft and self-assembling materials .
2. Metal Nanoparticle Synthesis
- Application Summary : Didodecyl disulfide is used in the Brust-Schiffrin method for metal nanoparticle synthesis .
- Methods of Application : Didodecyl disulfide is synthesized and then added to a solution containing HAuCl4. After stirring, NaBH4 is added and the mixture is stirred for several hours. The organic phase is then rinsed with water and put through a vacuum filter .
- Results or Outcomes : The result is the synthesis of metal nanoparticles. The specifics of the results, such as the size and properties of the nanoparticles, would depend on the exact parameters of the experiment .
3. Surface Phenomena, Corrosion Protection, and Biosensors
- Application Summary : Didodecyl disulfide can form well-ordered Self-Assembled Monolayers (SAMs) on various metal surfaces due to its strong interaction with the metal and the hydrophobic nature of the dodecyl chains.
- Methods of Application : The specifics of the application methods are not provided in the source, but it involves the formation of SAMs on metal surfaces.
- Results or Outcomes : These SAMs are used to study surface phenomena, provide corrosion protection, and develop biosensors.
4. Size Control in Metal Nanoparticle Synthesis
- Application Summary : Didodecyl disulfide is used in the synthesis of metal nanoparticles, and it has been identified as a source of size polydispersity in the Brust-Schiffrin method .
- Methods of Application : Didodecyl disulfide is synthesized and added to a solution containing HAuCl4. After stirring, NaBH4 is added and the mixture is stirred for several hours. The organic phase is then rinsed with water and put through a vacuum filter .
- Results or Outcomes : The result is the synthesis of metal nanoparticles with controlled size. The specifics of the results, such as the size and properties of the nanoparticles, would depend on the exact parameters of the experiment .
5. Injectable Self-Healing Hydrogels
- Application Summary : Didodecyl disulfide is used in the formation of injectable self-healing hydrogels via thiol/disulfide exchange .
- Methods of Application : The specifics of the application methods are not provided in the source, but it involves the formation of hydrogels via thiol/disulfide exchange .
- Results or Outcomes : These hydrogels have found broad applications in drug delivery, tissue engineering, and controlled 3D cell culture .
6. Size Polydispersity in Metal Nanoparticle Synthesis
- Application Summary : Didodecyl disulfide has been identified as a source of size polydispersity in the Brust-Schiffrin method for metal nanoparticle synthesis .
- Methods of Application : Didodecyl disulfide is synthesized and added to a solution containing HAuCl4. After stirring, NaBH4 is added and the mixture is stirred for several hours. The organic phase is then rinsed with water and put through a vacuum filter .
- Results or Outcomes : The result is the synthesis of metal nanoparticles with controlled size. The specifics of the results, such as the size and properties of the nanoparticles, would depend on the exact parameters of the experiment .
7. Cross-Linking and Stabilizing Liposomes
- Application Summary : Didodecyl disulfide has been found to be useful in cross-linking and stabilizing liposomes by disulfide exchange polymerization .
- Methods of Application : The specifics of the application methods are not provided in the source, but it involves the formation of liposomes via disulfide exchange polymerization .
- Results or Outcomes : These liposomes have found broad applications in drug delivery, tissue engineering, and controlled 3D cell culture .
安全和危害
属性
IUPAC Name |
1-(dodecyldisulfanyl)dodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYUSSOCODCSNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSSCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181971 | |
| Record name | Dilauryl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Didodecyl disulfide | |
CAS RN |
2757-37-1 | |
| Record name | Dilauryl disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002757371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dilauryl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DILAURYL DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U5M2RO88M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(1-cyclohexenyl)ethyl]-1-phenyl-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1215070.png)
![6-tert-butyl-3-cyclohexyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B1215072.png)
![N-[7-(2-chlorophenyl)-5-(4-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-methoxyacetamide](/img/structure/B1215073.png)
![2-(3-Methylphenyl)sulfonyl-2-[3-(1-pyrrolidinyl)-2-quinoxalinyl]acetonitrile](/img/structure/B1215075.png)
![N-butyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-pyridinecarboxamide](/img/structure/B1215076.png)
